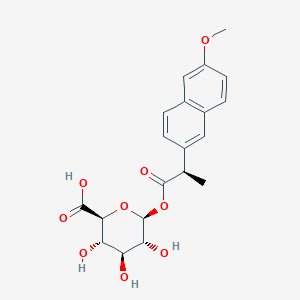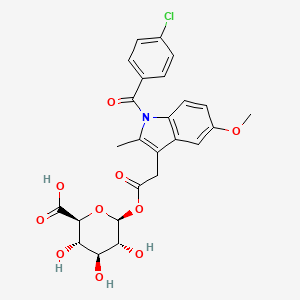![molecular formula C₁₉H₁₄D₄N₂O₃S B1140506 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione CAS No. 1217211-89-6](/img/no-structure.png)
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione, also known as 5-EETD, is a synthetic molecule that has potential applications in scientific research and laboratory experiments. It is a small molecule that is composed of a five-membered ring with a thiazolidinedione group and an ether group. The molecule is a derivative of the natural compound 5-hydroxyeicosatetraenoic acid (5-HETE), which is a product of the lipoxygenase pathway. 5-EETD has been studied for its potential to serve as a molecular probe for the investigation of cellular processes, as well as its potential applications in drug development.
作用机制
The mechanism of action of 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain cell cycle regulators, such as p53 and Bcl-2, which may affect cell death.
实验室实验的优点和局限性
The advantages of using 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione in laboratory experiments include its small size, low cost, and easy availability. Additionally, it has been shown to be stable in a variety of conditions, including pH, temperature, and light. The limitations of using this compound in laboratory experiments include its potential toxicity, as it has been shown to be toxic to certain cell types. Additionally, its mechanism of action is not fully understood, so the effects of its use may be unpredictable.
未来方向
For research on 5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione include further investigation of its mechanism of action, as well as its potential applications in drug development. Additionally, further research is needed to investigate the potential toxicity of this compound, as well as its potential to modulate the activity of certain cell cycle regulators. Additionally, further research is needed to investigate the potential therapeutic applications of this compound, as well as its potential to be used as a molecular probe for the investigation of various cellular processes.
合成方法
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione can be synthesized using a variety of methods, including the reaction of 5-HETE with an alkyl halide in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of 5-HETE with an alkyl halide in the presence of an acid, such as sulfuric acid or hydrochloric acid. The reaction of 5-HETE with a sulfonyl chloride in the presence of a base is also a possible synthesis method.
科学研究应用
5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione has been studied for its potential applications in scientific research. It has been used as a molecular probe to investigate various cellular processes, such as signal transduction, gene expression, and cell death. This compound has also been used in drug development, as it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been used to study the effects of cell cycle regulators, such as p53 and Bcl-2, on cell death.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione' involves the reaction of 5-ethyl-2-pyridinol with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde, followed by the reaction of the resulting product with 2,4-thiazolidinedione.", "Starting Materials": [ "5-ethyl-2-pyridinol", "4-bromo-2-(2-hydroxyethoxy)benzaldehyde", "2,4-thiazolidinedione" ], "Reaction": [ "Step 1: 5-ethyl-2-pyridinol is reacted with 4-bromo-2-(2-hydroxyethoxy)benzaldehyde in the presence of a base such as potassium carbonate to form the intermediate product 4-(2-(5-ethyl-2-pyridinyloxy)ethoxy)benzaldehyde.", "Step 2: The intermediate product is then reacted with 2,4-thiazolidinedione in the presence of a catalyst such as piperidine to form the final product '5-[[4-[2-(5-Ethyl-2-pyridinyl)ethoxy-d4]phenyl]methylene]-2,4-thiazolidinedione'." ] } | |
CAS 编号 |
1217211-89-6 |
分子式 |
C₁₉H₁₄D₄N₂O₃S |
分子量 |
358.45 |
同义词 |
5-[4-[2-(5-Ethylpyridin-2-yl)ethoxy-d4]benzylidene]thiazolidine-2,4-dione; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



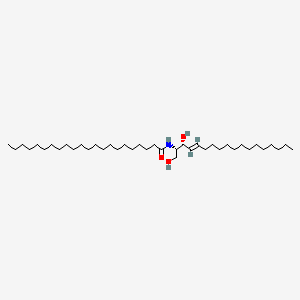


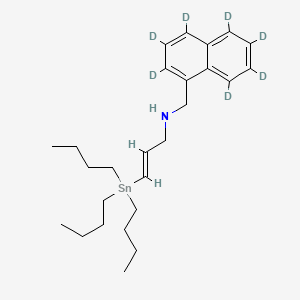
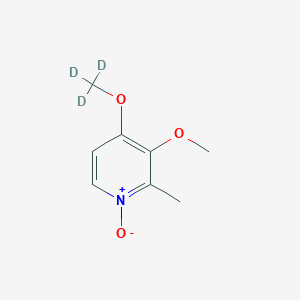
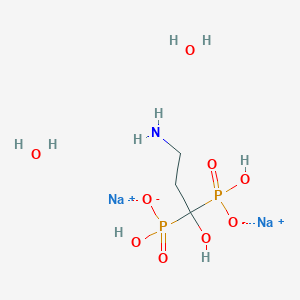
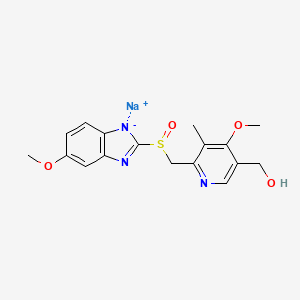
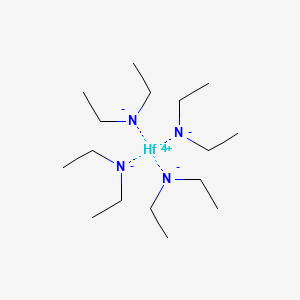
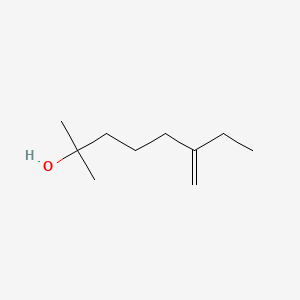
![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)
